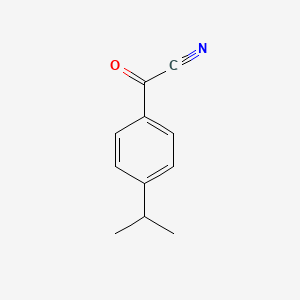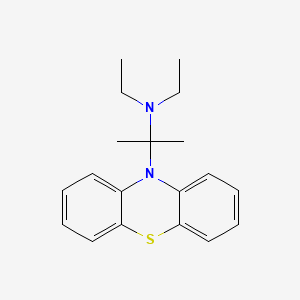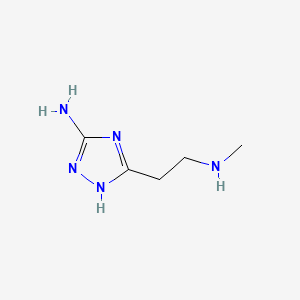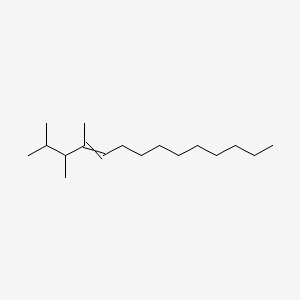
Agn-PC-0jsqgg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0jsqgg is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0jsqgg typically involves several synthetic routes, including template methods, electrochemical methods, wet chemical methods, and polyol methods . Each method has its specific reaction conditions and requirements:
Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This involves the use of an electrochemical cell to deposit the compound onto a substrate.
Wet Chemical Method: This method uses chemical reactions in a liquid phase to produce the compound.
Polyol Method: This involves the reduction of metal precursors in a polyol medium, often resulting in high-purity products.
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the above methods, with a focus on optimizing yield, purity, and cost-effectiveness. The polyol method is particularly favored in industrial settings due to its scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-0jsqgg undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield pure metals or reduced compounds.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0jsqgg has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: The compound is studied for its potential use in biological imaging and as a biosensor.
Wirkmechanismus
The mechanism by which Agn-PC-0jsqgg exerts its effects involves several molecular targets and pathways. In biological systems, it interacts with cellular membranes and proteins, leading to various biochemical responses. The compound’s high reactivity allows it to participate in redox reactions, which can disrupt cellular processes and lead to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Agn-PC-0jsqgg include:
- Agn-PC-0jrxgp
- Agn-PC-0CUK9P
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stability and reactivity. This makes it particularly suitable for applications that require both durability and high performance, such as in advanced materials and biomedical applications.
Eigenschaften
CAS-Nummer |
55103-81-6 |
|---|---|
Molekularformel |
C17H34 |
Molekulargewicht |
238.5 g/mol |
IUPAC-Name |
2,3,4-trimethyltetradec-4-ene |
InChI |
InChI=1S/C17H34/c1-6-7-8-9-10-11-12-13-14-16(4)17(5)15(2)3/h14-15,17H,6-13H2,1-5H3 |
InChI-Schlüssel |
YVJSZHABCUOPBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC=C(C)C(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13950984.png)
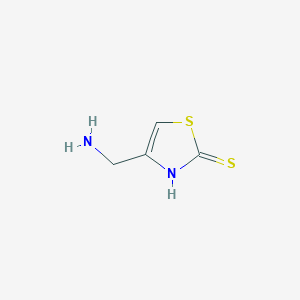
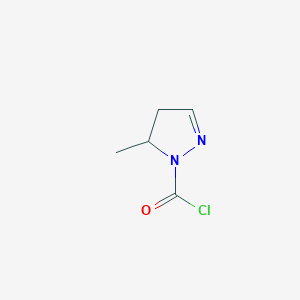


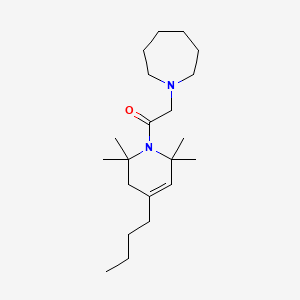

![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13951022.png)

![(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol](/img/structure/B13951044.png)
